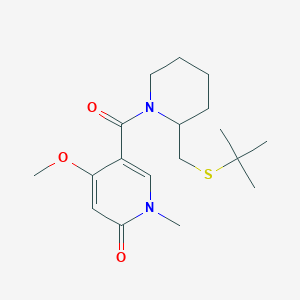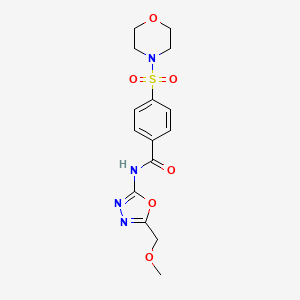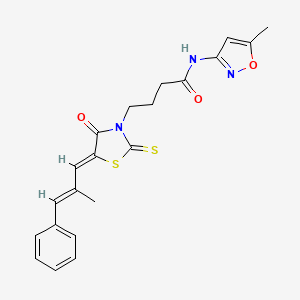![molecular formula C10H10N4O B2867483 2-[(Quinazolin-4-yl)amino]acetamide CAS No. 55040-21-6](/img/structure/B2867483.png)
2-[(Quinazolin-4-yl)amino]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[(Quinazolin-4-yl)amino]acetamide” is a compound with the CAS Number: 55040-21-6 . It has a molecular weight of 202.22 . The IUPAC name for this compound is 2-(4-quinazolinylamino)acetamide .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H10N4O/c11-9(15)5-12-10-7-3-1-2-4-8(7)13-6-14-10/h1-4,6H,5H2,(H2,11,15)(H,12,13,14) . This indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule.
Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a melting point of 258-260 degrees Celsius .
Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Applications
- A study detailed the green synthesis of 3-amino-2-methyl-quinazolin-4(3H)-ones, highlighting their photo-disruptive effects on DNA and potential in developing photo-chemo or photodynamic therapeutics. This research suggests a significant application in designing drugs with controlled photosensitization, beneficial for cancer treatment (Mikra et al., 2022).
- Novel N-R-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamides with thiazole and thiadiazole fragments demonstrated significant cytotoxicity, with certain compounds exhibiting potent anticancer activity against colon cancer, melanoma, and ovarian cancer cell lines. This underscores their utility in anticancer drug development (Kovalenko et al., 2012).
- Another study synthesized N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides, revealing their in vitro anticancer and antibacterial activities. This indicates their potential in creating new therapeutic agents for treating cancer and bacterial infections (Berest et al., 2011).
Photodynamic Therapy and Drug Design
- Quinazolin-4(3H)-ones were studied for their photo-activity towards plasmid DNA under UV irradiation, with certain derivatives showing enhanced activity. This points to their application in designing photodynamic therapy agents, particularly in cancer treatment where controlling the photo-activity of drugs can be crucial (Mikra et al., 2022).
Antimicrobial and Antifungal Activities
- Substituted piperazinyl-quinazolin-3(4H)-ones were investigated for their antimicrobial activities, demonstrating effectiveness against various bacterial and fungal strains. This suggests their potential in addressing antibiotic resistance and developing new antimicrobial agents (Raghavendra et al., 2008).
Anti-Ulcerogenic and Anti-Ulcerative Colitis Activities
- Novel quinazoline and acetamide derivatives were synthesized and evaluated for their anti-ulcerogenic and anti-ulcerative colitis activities, showing promising results that were more effective than standard drugs in some cases. This highlights their potential in treating gastrointestinal disorders without causing significant side effects (Alasmary et al., 2017).
Safety and Hazards
Zukünftige Richtungen
Quinazoline derivatives, including “2-[(Quinazolin-4-yl)amino]acetamide”, have drawn significant attention due to their wide and distinct biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules . Future research may focus on the development of novel quinazoline derivatives with improved potency by combining two or more pharmacophores of bioactive scaffolds .
Eigenschaften
IUPAC Name |
2-(quinazolin-4-ylamino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c11-9(15)5-12-10-7-3-1-2-4-8(7)13-6-14-10/h1-4,6H,5H2,(H2,11,15)(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHXMQTOUMSMUNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)NCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,3-dihydro-1H-inden-1-yl)acetamide](/img/structure/B2867411.png)
![3-[(4-fluorophenyl)sulfonyl]-6-methoxy-2H-chromen-2-one](/img/structure/B2867412.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2867417.png)
![4-(N-benzyl-N-ethylsulfamoyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2867419.png)

![1-benzyl-N-(3,4-dimethoxyphenyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2867423.png)
